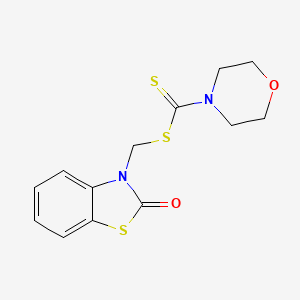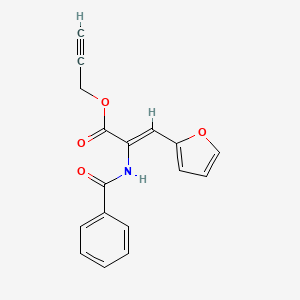![molecular formula C17H18ClNO4S B5232291 ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate](/img/structure/B5232291.png)
ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate, commonly known as CGP 7930, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and specific inhibitor of mGluR5 signaling, which plays a crucial role in regulating neuronal activity and synaptic plasticity. CGP 7930 has been widely used in scientific research to investigate the function of mGluR5 in various physiological and pathological conditions.
作用機序
CGP 7930 acts as a competitive antagonist of ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate by binding to the receptor's allosteric site and preventing the activation of downstream signaling pathways. By inhibiting ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate signaling, CGP 7930 reduces the release of glutamate and other neurotransmitters, which can lead to changes in neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects
CGP 7930 has been shown to have a range of biochemical and physiological effects in various experimental models. It can reduce the release of glutamate and other neurotransmitters, modulate synaptic plasticity, and alter neuronal excitability. In addition, CGP 7930 has been shown to have anti-inflammatory and neuroprotective effects, which may have therapeutic implications for neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using CGP 7930 in lab experiments is its high potency and specificity for ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate, which allows for precise control over the modulation of ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate signaling. However, one limitation is that CGP 7930 may have off-target effects on other receptors or signaling pathways, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on CGP 7930 and ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate signaling. One area of interest is the role of ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate in the regulation of social behavior and cognition, particularly in the context of autism spectrum disorders. Another direction is the development of more specific and selective ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate antagonists for therapeutic use in neurological disorders. Additionally, further investigation into the molecular mechanisms underlying ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate signaling and its modulation by CGP 7930 may provide new insights into the function of this important receptor subtype.
合成法
CGP 7930 can be synthesized using a multi-step process starting from 4-chlorobenzenesulfonyl chloride and 2-methylphenylglycine. The synthetic route involves several key steps, including the formation of an amide intermediate, followed by a cyclization reaction and subsequent esterification. The final product is obtained after purification using column chromatography and recrystallization.
科学的研究の応用
CGP 7930 has been extensively used in scientific research to investigate the role of ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate in various physiological and pathological conditions. It has been shown to modulate synaptic plasticity, learning, and memory, as well as contribute to the development and progression of neurological disorders such as autism, schizophrenia, and addiction.
特性
IUPAC Name |
ethyl 2-(N-(4-chlorophenyl)sulfonyl-2-methylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-3-23-17(20)12-19(16-7-5-4-6-13(16)2)24(21,22)15-10-8-14(18)9-11-15/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDQLFZYHLYQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=CC=C1C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(N-(4-chlorophenyl)sulfonyl-2-methylanilino)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5232211.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5232223.png)
![1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride](/img/structure/B5232228.png)

![2-hydroxy-5-sulfobenzoic acid - 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine (1:1)](/img/structure/B5232241.png)

![4-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5232259.png)


![6-methyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5232295.png)
![2,5-dimethoxy-N'-[1-(3,4,5-trimethoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5232297.png)

![5-chloro-2-(ethylthio)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-pyrimidinecarboxamide](/img/structure/B5232307.png)
![4-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5232313.png)